molecular formula C10H12ClN3 B2601569 N-Methyl-2-phenylpyrazol-3-amine;hydrochloride CAS No. 2418658-70-3

N-Methyl-2-phenylpyrazol-3-amine;hydrochloride

Cat. No.: B2601569
CAS No.: 2418658-70-3
M. Wt: 209.68
InChI Key: IYUZEXFQAIQFIH-UHFFFAOYSA-N
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Description

N-Methyl-2-phenylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, making it a versatile scaffold for various chemical modifications and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-phenylpyrazol-3-amine;hydrochloride typically involves the reaction of N-methylhydrazine with 2-phenylacetonitrile under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and recrystallization techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-phenylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyrazoles with various functional groups .

Scientific Research Applications

N-Methyl-2-phenylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-2-phenylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-phenylpyrazol-3-amine
  • 2-Phenylpyrazol-3-amine
  • N-Methylpyrazol-3-amine

Uniqueness

N-Methyl-2-phenylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the N-methyl group and the phenyl ring enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

N-methyl-2-phenylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-11-10-7-8-12-13(10)9-5-3-2-4-6-9;/h2-8,11H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUZEXFQAIQFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=NN1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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